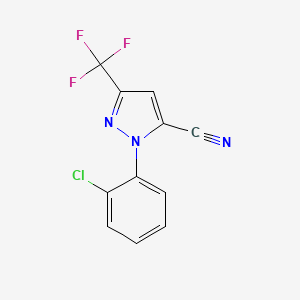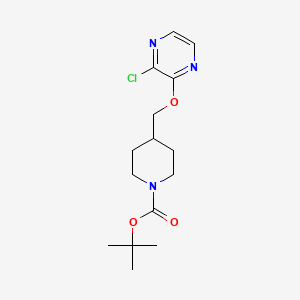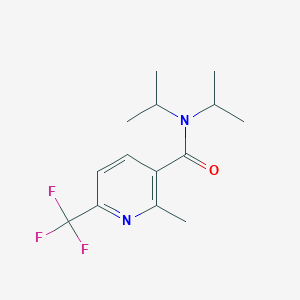
Decyl maltose neopentyl glycol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl maltose neopentyl glycol (DMNG) is a neopentyl glycol detergent that is widely used in biochemical research. It is known for its ability to preserve the activity of certain enzymes, such as the nonheme di-iron alkane hydroxylase AlkB, without disrupting their oligomeric state . This compound is particularly valuable in the study of membrane proteins due to its stabilizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decyl maltose neopentyl glycol involves the reaction of decyl maltose with neopentyl glycol under specific conditions. The process typically requires the use of solvents like dimethyl sulfoxide (DMSO) and may involve ultrasonic treatment to enhance solubility . The reaction conditions must be carefully controlled to ensure the purity and stability of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity of ≥98.0% . The compound is then stored under controlled conditions to maintain its stability and prevent degradation.
Chemical Reactions Analysis
Types of Reactions: Decyl maltose neopentyl glycol primarily undergoes reactions typical of glycol compounds, including oxidation and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted glycol compounds.
Scientific Research Applications
Decyl maltose neopentyl glycol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a detergent for the solubilization and stabilization of membrane proteins . In biology, it helps preserve the activity of enzymes and other proteins during purification and analysis . In medicine, this compound is used in the formulation of various pharmaceutical products due to its stabilizing properties. In industry, it is employed in the production of detergents and other cleaning agents.
Mechanism of Action
The mechanism of action of decyl maltose neopentyl glycol involves its ability to interact with and stabilize membrane proteins. The compound’s structure allows it to insert into the lipid bilayer of membranes, where it forms micelles that encapsulate and protect proteins from denaturation . This stabilizing effect is particularly important in the study of membrane proteins, which are often difficult to work with due to their tendency to aggregate and lose activity.
Comparison with Similar Compounds
Decyl maltose neopentyl glycol is unique among glycol detergents due to its ability to preserve the oligomeric state of certain enzymes, such as AlkB . Similar compounds include other neopentyl glycol detergents like lauryl maltose neopentyl glycol (LMNG) and octyl glucose neopentyl glycol (OGNG) . While these compounds share similar stabilizing properties, this compound is often preferred for its superior ability to maintain enzyme activity and stability.
Properties
CAS No. |
1257852-99-5 |
|---|---|
Molecular Formula |
C43H80O22 |
Molecular Weight |
949.1 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-2-octyldecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C43H80O22/c1-3-5-7-9-11-13-15-43(16-14-12-10-8-6-4-2,21-58-39-35(56)31(52)37(25(19-46)62-39)64-41-33(54)29(50)27(48)23(17-44)60-41)22-59-40-36(57)32(53)38(26(20-47)63-40)65-42-34(55)30(51)28(49)24(18-45)61-42/h23-42,44-57H,3-22H2,1-2H3/t23-,24-,25-,26-,27-,28-,29+,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
InChI Key |
GDAZOFIUKHGYGD-VLJUBQHSSA-N |
SMILES |
CCCCCCCCC(CCCCCCCC)(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Isomeric SMILES |
CCCCCCCCC(CCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1460276.png)




![2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1460286.png)


![1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1460291.png)


